molecular formula C11H21NO4 B14111024 Diethyl 2-(butylamino)malonate

Diethyl 2-(butylamino)malonate

Cat. No.: B14111024
M. Wt: 231.29 g/mol
InChI Key: FDEVODBUZHVXPN-UHFFFAOYSA-N
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Description

Diethyl 2-(butylamino)malonate is an organic compound that belongs to the class of malonates It is a derivative of diethyl malonate, where one of the hydrogen atoms on the methylene group is replaced by a butylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(butylamino)malonate typically involves the alkylation of diethyl malonate with butylamine. The reaction is usually carried out in the presence of a base such as sodium ethoxide or sodium hydride, which deprotonates the methylene group of diethyl malonate, forming an enolate ion. This enolate ion then reacts with butylamine to form this compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(butylamino)malonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the butylamino group can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex molecules.

Common Reagents and Conditions

    Bases: Sodium ethoxide, sodium hydride

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Diethyl 2-(butylamino)malonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-(butylamino)malonate involves its reactivity as a nucleophile and its ability to form stable intermediates through resonance stabilization. The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl malonate
  • Dimethyl malonate
  • Diethyl ethylmalonate

Uniqueness

Diethyl 2-(butylamino)malonate is unique due to the presence of the butylamino group, which imparts distinct chemical and biological properties compared to other malonate derivatives.

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

diethyl 2-(butylamino)propanedioate

InChI

InChI=1S/C11H21NO4/c1-4-7-8-12-9(10(13)15-5-2)11(14)16-6-3/h9,12H,4-8H2,1-3H3

InChI Key

FDEVODBUZHVXPN-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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